4-(4-Chlorophenyl)oxazolidine-2,5-dione
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Overview
Description
4-(4-Chlorophenyl)oxazolidine-2,5-dione is a chemical compound with the molecular formula C10H8ClNO3 It is a derivative of oxazolidine-2,5-dione, featuring a chlorophenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)oxazolidine-2,5-dione typically involves the reaction of 4-chlorobenzylamine with ethyl oxalyl chloride, followed by cyclization. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine-2,5-dione ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reducing agents used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, reduced derivatives, and substituted chlorophenyl compounds.
Scientific Research Applications
4-(4-Chlorophenyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine-2,5-dione core structure but differ in their substituents.
Chlorophenyl Derivatives: Compounds with a chlorophenyl group at different positions or with additional substituents.
Uniqueness
4-(4-Chlorophenyl)oxazolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H6ClNO3 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H6ClNO3/c10-6-3-1-5(2-4-6)7-8(12)14-9(13)11-7/h1-4,7H,(H,11,13) |
InChI Key |
WHURWVDQBCHDLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)OC(=O)N2)Cl |
Origin of Product |
United States |
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